molecular formula C7H5N3O4 B3144151 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid CAS No. 54449-90-0

1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid

Cat. No.: B3144151
CAS No.: 54449-90-0
M. Wt: 195.13 g/mol
InChI Key: XDQLDDQLEWYJLM-UHFFFAOYSA-N
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Description

The compound “1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid” is a chemical compound with potential applications in various fields .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, the reaction of ethyl bromopyruvate with 6-methyl- and 6-benzyl-1,3,5-triazine-2,4-diones gave moderate yields of 1,2,3,4-tetrahydro-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-7-carboxylate esters .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been reported that it can react with bromocarbonyl compounds, although other bromocarbonyl compounds failed to react or gave low yields of product .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthetic Methods : This compound has been synthesized through methods like cyclisation of N-carbethoxyhydrazide or rearrangement of oxadiazolone derivatives. The methylation reactions of this compound lead to a mixture of derivatives, which have been separated and structurally analyzed using chromatography and spectroscopy (Lancelot et al., 1981).

Applications in Organic Synthesis

  • Derivative Formation : It's involved in the formation of various derivatives, such as tetrahydropyridine-tetracarbonitriles and octahydropyrido pyrrolo triazines, indicating its versatility in organic synthesis (Kayukov et al., 1996).
  • Reactivity with Nucleophiles : Studies have explored its reactions with nitrogen-centered nucleophiles, which involve opening of the pyrrole ring and formation of various complex molecules (Surikova et al., 2008).

Potential Antimicrobial Applications

  • Antimicrobial Agents : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, suggesting its potential in developing new antimicrobial agents (Bayomi & Al-rashood, 1991).

Application in Medicinal Chemistry

  • Synthesis of Triazines : Research has focused on the synthesis of 1,2,4-triazines from carboxylic acids, indicating its importance in medicinal chemistry and pharmacology (Kobelev et al., 2019).

Advanced Materials Research

  • Metal-Organic Frameworks : This compound has been used in the synthesis of metal-organic frameworks (MOFs), showcasing its applicability in materials science for constructing advanced functional materials (Han et al., 2019).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications .

Properties

IUPAC Name

2,4-dioxo-1H-pyrrolo[1,2-a][1,3,5]triazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c11-5(12)3-1-4-8-6(13)9-7(14)10(4)2-3/h1-2H,(H,11,12)(H2,8,9,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQLDDQLEWYJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2NC(=O)NC(=O)N2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142686
Record name 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54449-90-0
Record name 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54449-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
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1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
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1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
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1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid

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